2-Phenoxy-3-(piperidin-2-yl)pyridine
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Overview
Description
2-Phenoxy-3-(piperidin-2-yl)pyridine is a chemical compound with the molecular formula C16H18N2O It is characterized by a pyridine ring substituted with a phenoxy group at the second position and a piperidinyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-3-(piperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol reacts with a halogenated pyridine derivative.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction, where piperidine reacts with a halogenated pyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: N-oxides of the piperidinyl group.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenoxy-3-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Phenoxy-3-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the piperidinyl group can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
2-Phenoxy-3-(piperidin-2-yl)quinoline: Similar structure but with a quinoline ring instead of pyridine.
2-Phenoxy-3-(piperidin-2-yl)benzene: Similar structure but with a benzene ring instead of pyridine.
2-Phenoxy-3-(piperidin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
Uniqueness: 2-Phenoxy-3-(piperidin-2-yl)pyridine is unique due to the combination of the phenoxy and piperidinyl groups on the pyridine ring, which imparts specific chemical and biological properties not observed in the similar compounds listed above.
Properties
Molecular Formula |
C16H18N2O |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-phenoxy-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C16H18N2O/c1-2-7-13(8-3-1)19-16-14(9-6-12-18-16)15-10-4-5-11-17-15/h1-3,6-9,12,15,17H,4-5,10-11H2 |
InChI Key |
XLBLZEAWCCWOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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